The synthesis of HCV Nucleoprotein (88-96) typically involves recombinant DNA technology. The gene encoding the core protein is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. Following expression, the peptide can be purified using techniques like affinity chromatography or high-performance liquid chromatography (HPLC). The purity of the synthesized peptide is generally confirmed to be over 95% .
The molecular structure of HCV Nucleoprotein (88-96) can be described by its amino acid sequence: Asn-Glu-Gly-Leu-Gly-Trp-Ala-Gly-Trp. This sequence contributes to its structural characteristics, influencing its interactions with immune cells.
HCV Nucleoprotein (88-96) participates in various biochemical reactions, primarily involving interactions with immune cells. It serves as an epitope that stimulates cytotoxic T lymphocytes, leading to an immune response against infected cells.
The mechanism of action for HCV Nucleoprotein (88-96) involves its recognition by cytotoxic T lymphocytes. Upon presentation by major histocompatibility complex molecules on the surface of infected cells, these T cells become activated.
HCV Nucleoprotein (88-96) exhibits several notable physical and chemical properties:
HCV Nucleoprotein (88-96) has several significant applications in scientific research:
The hepatitis C virus (HCV) core protein is a multifunctional structural protein that forms the viral nucleocapsid, encapsidating and protecting the ~9,600-nucleotide positive-sense RNA genome. Several hundred core protein molecules coat the viral RNA, forming a spherical nucleocapsid approximately 30 nm in diameter. This nucleocapsid is surrounded by a host-derived lipid envelope embedded with viral E1/E2 glycoprotein heterodimers [5] [10]. Beyond its structural role, the core protein exhibits nucleic acid chaperone activity, facilitating the annealing of complementary nucleic acid strands and promoting structural remodeling of the viral genome. This activity is biochemically analogous to retroviral nucleocapsid (NC) proteins and is critical for efficient viral replication. The chaperone function enables core-mediated dimerization of the HCV 3′ untranslated region (3'UTR), particularly through a conserved palindromic sequence, which regulates transitions between viral translation and replication phases [1]. During assembly, core proteins oligomerize at the cytoplasmic face of the endoplasmic reticulum (ER), using viral RNA as a scaffold. This process is triggered by interactions between the core protein, the viral RNA genome, and the envelope E1 protein, ultimately leading to the formation of the mature nucleocapsid [5] [10].
Table 1: Functional Domains of HCV Core Protein
| Domain Location | Key Functions | Interacting Partners |
|---|---|---|
| N-terminal (1–74) | RNA binding, nucleocapsid oligomerization | Viral RNA, E1 protein |
| Residues 88–96 | Membrane association, lipid droplet targeting, protein-protein interactions | Lipid droplets, viral nonstructural proteins |
| C-terminal (∼150–191) | Regulatory domain (post-translational processing by signal peptide peptidase) | Host proteases, ER membranes |
Residues 88–96 (Asn-Glu-Gly-Leu-Gly-Trp-Ala-Gly-Trp) constitute a critical segment within the C-terminal domain of the HCV core protein. This region follows the highly basic N-terminal RNA-binding domain (residues 1–74) and precedes the regulatory C-terminal signal sequence (cleaved by host signal peptide peptidase). Positioned at the interface between structural and regulatory domains, this nonapeptide exhibits a conserved tryptophan-rich motif (Trp¹⁹¹, Trp¹⁹⁶ in full-length numbering; Trp⁹¹, Trp⁹⁶ in peptide numbering) [4]. Biophysical analyses reveal that these tryptophan residues are essential for hydrophobic interactions with lipid membranes and lipid droplets (LDs). The sequence conservation across HCV genotypes exceeds 98%, underscoring its functional indispensability [3] [5]. Mutagenesis studies demonstrate that substitutions at Trp⁹¹ or Trp⁹⁶ disrupt core protein localization to LDs—a key step in viral particle assembly. Furthermore, the central Gly-Leu-Gly segment confers conformational flexibility, enabling adaptive protein-protein interactions during nucleocapsid maturation. The juxtaposition of hydrophilic (Asn, Glu) and hydrophobic (Leu, Trp) residues creates an amphipathic character, facilitating interactions with both aqueous (cytosolic) and lipid (LD/ER membrane) phases [5] [10].
Table 2: Biophysical Properties of HCV Nucleoprotein (88–96) Residues
| Residue Position | Amino Acid | Property | Conservation (%) | Functional Role |
|---|---|---|---|---|
| 88 | Asn (N) | Polar uncharged | >99% | Solvent exposure, H-bonding |
| 89 | Glu (E) | Acidic | >99% | Electrostatic interactions |
| 90 | Gly (G) | Flexible | 100% | Conformational flexibility |
| 91 | Leu (L) | Hydrophobic | >99% | Lipid membrane insertion |
| 92 | Gly (G) | Flexible | 100% | Beta-turn formation |
| 93 | Trp (W) | Aromatic/Hydrophobic | 100% | Lipid droplet targeting, oligomerization |
| 94 | Ala (A) | Small hydrophobic | >99% | Steric accommodation |
| 95 | Gly (G) | Flexible | 100% | Backbone mobility |
| 96 | Trp (W) | Aromatic/Hydrophobic | 100% | Lipid droplet targeting, oligomerization |
The nucleoprotein region 88–96 exhibits context-dependent conformational plasticity that modulates its interactions during viral assembly. In its monomeric state, this segment is predominantly disordered but undergoes structural ordering upon contact with lipid droplets or during nucleocapsid oligomerization. Single-molecule Förster resonance energy transfer (smFRET) studies of related RNA elements (e.g., 3′X region) reveal that viral nucleoproteins can adopt slowly interconverting conformational states (timescale: hours) regulated by RNA-protein interactions [3]. Core protein oligomerization at lipid droplet interfaces is driven by hydrophobic residues (Leu⁹¹, Trp⁹³, Trp⁹⁶), which insert into the lipid monolayer. This induces clustering of core proteins and recruitment of viral RNA. Simultaneously, the Gly-Gly motifs (residues 90 and 92) permit backbone flexibility, enabling adaptive binding to the irregular surfaces of LDs or emerging nucleocapsid structures [5] [10]. The core protein's chaperone activity further remodels the 3'UTR into dimeric conformations, facilitating genomic RNA packaging. Residues 88–96 likely contribute to this process by stabilizing core-RNA complexes via electrostatic interactions (Glu⁸⁹) and base stacking (Trp indole rings). This dual role—mediating membrane association and RNA compaction—positions this nucleoprotein segment as a central coordinator of assembly efficiency. Mutations disrupting its dynamics severely impair infectious particle production without affecting core protein synthesis or RNA replication [1] [3].
Table 3: Techniques for Probing Nucleoprotein (88–96) Dynamics
| Method | Spatial Resolution | Temporal Resolution | Key Findings for Residues 88–96 |
|---|---|---|---|
| smFRET | Ångström-scale | Milliseconds–Hours | Slow conformational interconversion; RNA-induced ordering |
| Circular Dichroism | Secondary structure | Seconds–Minutes | Disorder-to-order transition in lipid environments |
| Alanine Scanning | Single residue | N/A | Trp⁹³/Trp⁹⁶ critical for lipid droplet targeting & oligomerization |
| Hydrogen-Deuterium Exchange MS | Peptide bond | Seconds | Enhanced protection in residues 91–96 upon lipid binding |
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